molecular formula C10H10N4O4 B11459428 1-(2,5-dimethoxyphenyl)-3-nitro-1H-1,2,4-triazole

1-(2,5-dimethoxyphenyl)-3-nitro-1H-1,2,4-triazole

Cat. No.: B11459428
M. Wt: 250.21 g/mol
InChI Key: YJFSJKIAYGTIPP-UHFFFAOYSA-N
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Description

1-(2,5-Dimethoxyphenyl)-3-nitro-1H-1,2,4-triazole is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a 2,5-dimethoxyphenyl group and a nitro group attached to the triazole ring

Preparation Methods

The synthesis of 1-(2,5-dimethoxyphenyl)-3-nitro-1H-1,2,4-triazole typically involves the following steps:

    Starting Materials: The synthesis begins with 2,5-dimethoxybenzaldehyde and hydrazine hydrate.

    Formation of Hydrazone: The 2,5-dimethoxybenzaldehyde reacts with hydrazine hydrate to form the corresponding hydrazone.

    Cyclization: The hydrazone undergoes cyclization in the presence of an appropriate oxidizing agent to form the triazole ring.

    Nitration: The final step involves the nitration of the triazole ring using a nitrating agent such as nitric acid to introduce the nitro group.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

1-(2,5-Dimethoxyphenyl)-3-nitro-1H-1,2,4-triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst, resulting in the formation of an amino derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include nitric acid for nitration, hydrogen gas for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2,5-dimethoxyphenyl)-3-nitro-1H-1,2,4-triazole has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Medicine: Research is ongoing to explore the compound’s potential as a pharmaceutical agent, particularly in the development of new drugs with antimicrobial and anticancer properties.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2,5-dimethoxyphenyl)-3-nitro-1H-1,2,4-triazole involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the triazole ring can interact with various biological molecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

1-(2,5-dimethoxyphenyl)-3-nitro-1H-1,2,4-triazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C10H10N4O4

Molecular Weight

250.21 g/mol

IUPAC Name

1-(2,5-dimethoxyphenyl)-3-nitro-1,2,4-triazole

InChI

InChI=1S/C10H10N4O4/c1-17-7-3-4-9(18-2)8(5-7)13-6-11-10(12-13)14(15)16/h3-6H,1-2H3

InChI Key

YJFSJKIAYGTIPP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)N2C=NC(=N2)[N+](=O)[O-]

Origin of Product

United States

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